molecular formula C8H11Cl2F3N2 B8425884 (R)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine dihydrochloride

(R)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B8425884
M. Wt: 263.08 g/mol
InChI Key: HWBBUHWWKGTYFK-ZJIMSODOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which imparts unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyridine ring substituted with a trifluoromethyl group.

    Amine Introduction: The ethanamine group is introduced through a nucleophilic substitution reaction.

    Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.

    Salt Formation: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of ®-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine dihydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the pyridine ring.

    Reduction: Reduction reactions may target the trifluoromethyl group or the pyridine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine or trifluoromethyl derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It serves as a lead compound in drug discovery programs targeting various diseases.

Medicine

In medicine, ®-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine dihydrochloride is investigated for its therapeutic potential. It may act as an active pharmaceutical ingredient in the development of new drugs for treating neurological disorders and other conditions.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of ®-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)-3-pyridinamine
  • 3-(Pyridin-2-yl)triimidazotriazine
  • Chiral pyrazolo[3,4-b]pyridin-6-ones

Uniqueness

®-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H11Cl2F3N2

Molecular Weight

263.08 g/mol

IUPAC Name

(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C8H9F3N2.2ClH/c1-5(12)6-2-3-7(13-4-6)8(9,10)11;;/h2-5H,12H2,1H3;2*1H/t5-;;/m1../s1

InChI Key

HWBBUHWWKGTYFK-ZJIMSODOSA-N

Isomeric SMILES

C[C@H](C1=CN=C(C=C1)C(F)(F)F)N.Cl.Cl

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)(F)F)N.Cl.Cl

Origin of Product

United States

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